Risedronate sodium hemi-pentahydrate (CAS 329003-65-8) is a third-generation, nitrogen-containing pyridinyl bisphosphonate widely utilized as an active pharmaceutical ingredient (API) for bone resorption inhibition. From a procurement and formulation perspective, the hemi-pentahydrate form—containing exactly 2.5 molecules of water per API molecule—is the most commercially relevant phase due to its thermodynamic stability under standard processing conditions [1]. Unlike first-generation bisphosphonates, it offers high quantitative potency against farnesyl pyrophosphate synthase (FPPS), while its specific hydration state ensures predictable solubility, consistent bulk powder handling, and reliable stoichiometric conversion for analytical and manufacturing workflows.
Procuring generic 'risedronate sodium' without specifying the hemi-pentahydrate form introduces severe risks of solvent-mediated phase transformations during manufacturing. Anhydrous or monohydrate forms are thermodynamically metastable under typical wet granulation or high-humidity storage conditions, spontaneously converting to the hemi-pentahydrate and altering the physical integrity and weight of the final dosage form [1]. Furthermore, substituting risedronate with other in-class bisphosphonates like alendronate fundamentally alters the material's biological behavior; alendronate exhibits a significantly higher binding affinity to bone mineral, leading to prolonged skeletal retention [2]. Buyers must specify the hemi-pentahydrate form to guarantee both processing stability and the intended rapid-reversibility pharmacokinetic profile.
Risedronate sodium exists in multiple hydration states, but the hemi-pentahydrate (2.5 H2O) is the thermodynamically stable form at 37°C and room temperature in the presence of water. Thermal analysis (TG-DTA) demonstrates that metastable forms, such as the monohydrate, will spontaneously convert to the hemi-pentahydrate under high humidity (e.g., 97% RH within 5 weeks) [1]. Procuring the hemi-pentahydrate directly prevents unpredictable solvent-mediated phase transformations during wet granulation or aqueous formulation.
| Evidence Dimension | Phase conversion under high humidity (97% RH) |
| Target Compound Data | Hemi-pentahydrate remains structurally stable (equilibrium form) |
| Comparator Or Baseline | Monohydrate form (spontaneously converts to hemi-pentahydrate within 5 weeks) |
| Quantified Difference | 100% phase retention vs. complete phase shift |
| Conditions | 97% Relative Humidity, ambient to 37°C |
Eliminates the risk of API physical instability, weight variance, and batch failure during aqueous-based pharmaceutical manufacturing.
In comparative dissolution models using carbonated apatite (CAP), risedronate sodium demonstrates a significantly lower adsorption affinity constant (KL) than other nitrogen-containing bisphosphonates like alendronate and zoledronate [1]. The KL for risedronate on CAP is 0.043 × 10^6 M^-1, compared to 0.22 × 10^6 M^-1 for alendronate. This roughly 5-fold lower affinity results in faster biological reversibility and a distinct pharmacokinetic profile, preventing the prolonged, near-permanent skeletal retention seen with higher-affinity analogs.
| Evidence Dimension | Adsorption affinity constant (KL) on carbonated apatite |
| Target Compound Data | 0.043 × 10^6 M^-1 |
| Comparator Or Baseline | Alendronate sodium (0.22 × 10^6 M^-1) |
| Quantified Difference | ~5.1-fold lower binding affinity for risedronate |
| Conditions | Constant composition dissolution assay, pH 5.50, 37.0°C, 0.15M ionic strength |
Allows formulators and researchers to select an active agent with faster onset/offset dynamics compared to standard long-acting bisphosphonates.
For quantitative release testing, the exact hydration state of the API is critical. Risedronate sodium hemi-pentahydrate contains a precise, stable water content of 12.9%, equating to exactly 0.871 g of anhydrous risedronate per 1.0 g of the hemi-pentahydrate [1]. When used as a reference standard in USP-validated HPLC assays utilizing EDTA to prevent metal chelation, this predictable stoichiometry yields an assay recovery precision of 99.1% to 99.6%. In contrast, variable hydrates or mixed-phase batches introduce >5% variance in mass calculations, leading to out-of-specification results.
| Evidence Dimension | Assay recovery precision (anhydrous basis calculation) |
| Target Compound Data | 99.1% - 99.6% recovery using 12.9% fixed water content |
| Comparator Or Baseline | Variable hydrates (introduces >5% mass calculation error) |
| Quantified Difference | >5% improvement in quantitative accuracy |
| Conditions | Reversed-phase HPLC with 4.8 mM EDTA mobile phase, pH 9.5 |
Ensures reliable, reproducible calibration curves for quality control and API release testing.
Because the hemi-pentahydrate is the equilibrium form at 37°C in aqueous environments, it is the required starting material for wet granulation and aqueous film-coating processes. Using this specific hydrate prevents in-process polymorphic shifts that would otherwise compromise tablet hardness, dissolution rates, and shelf-life stability[1].
Due to its ~5-fold lower binding affinity to carbonated apatite compared to alendronate, risedronate is highly suited for in vitro osteoclast assays and biomaterial functionalization where reversible binding and moderate persistence are required, rather than permanent mineral integration [2].
The precise 12.9% water content of the hemi-pentahydrate makes it the standard of choice for calibrating reversed-phase HPLC systems. When paired with EDTA in the mobile phase to prevent metal chelation, it allows for exact anhydrous-basis calculations, ensuring assay recoveries of >99% for quality control workflows [3].
Irritant